molecular formula C18H18N2O2 B2655035 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922950-35-4

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2655035
CAS No.: 922950-35-4
M. Wt: 294.354
InChI Key: JGKJWLCRZUUKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a benzamide derivative featuring a 2-methyl substituent on the benzoyl moiety and a 3-(2-oxopyrrolidin-1-yl)phenyl group attached to the amide nitrogen. The pyrrolidin-2-one (2-oxopyrrolidinyl) ring introduces a polar lactam moiety, which may enhance solubility and influence biological interactions. Characterization methods would likely include $ ^1H $/$ ^{13}C $ NMR, IR, HRMS, and X-ray crystallography to confirm structure and purity, as seen in related compounds .

Properties

IUPAC Name

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJWLCRZUUKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide serves as a valuable building block in organic synthesis. Its structural characteristics allow for various functionalizations, making it suitable for the development of more complex molecules. This compound can be utilized in the synthesis of novel materials or catalysts due to its versatile reactivity.

Biological Research

The compound is being investigated for its potential pharmacological properties. Benzamide derivatives are known for exhibiting a range of biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that compounds with similar structures can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
  • Analgesic Properties : Research indicates that certain benzamide derivatives may provide pain relief, which is crucial for developing new analgesics.
  • Anticancer Activity : Preliminary studies have shown that this compound may interact with specific cancer cell lines, indicating potential use in cancer therapy.

Drug Discovery

The unique structure of this compound suggests interactions with various biological targets, making it a candidate for drug discovery programs. Its potential as a lead compound could pave the way for developing new therapeutic agents targeting diseases such as cancer or chronic pain conditions .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study focusing on the structure-activity relationship (SAR) of benzamide derivatives demonstrated that modifications at specific positions significantly enhanced their biological activity against cancer cells .
  • Another investigation into similar compounds revealed promising results in preclinical models for inflammatory diseases, showcasing their potential therapeutic benefits .

Industrial Applications

In addition to its research applications, this compound may find uses in the industrial sector:

  • It could be employed as an intermediate in the production of specialty chemicals or polymers.
  • The compound's unique properties may allow it to function as a catalyst in various chemical reactions, enhancing efficiency and selectivity in industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide)
  • Structure : Replaces the 2-oxopyrrolidinyl group with a 3-isopropoxy substituent.
  • Application : A fungicide (ISO name: mepronil) used in agriculture, highlighting the role of lipophilic substituents in agrochemical activity .
  • Key Contrast : The polar 2-oxopyrrolidinyl group in the target compound may shift applications from agrochemical to pharmaceutical contexts, as lactams are common in CNS-targeting drugs.
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide Derivatives
  • Structure : Features fluorinated chromen-2-yl and pyrazolo-pyrimidine moieties (e.g., Example 53 in ).
  • Application : Likely designed for kinase inhibition or anticancer activity due to heterocyclic complexity.
  • Key Contrast : The target compound’s simpler pyrrolidone ring may prioritize metabolic stability over multi-target inhibition .
Antiviral Benzamides ()
  • Structure : Incorporates azetidine, thiophene, or pyrrolidin-1-ylmethyl groups (e.g., Compounds 20 and 42).
  • Application: Non-covalent SARS-CoV-2 PLpro inhibitors, demonstrating substituent-dependent antiviral efficacy.

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data ($ ^{13}C $ NMR, δ) Application
2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide ~308.36 (calculated) Not reported Expected peaks: 155–170 (lactam C=O), 130–140 (aromatic) Hypothetical CNS drug
Mepronil 255.30 Not reported N/A Fungicide
Example 53 () 589.10 175–178 Fluorinated aromatic δ: 117–139 Anticancer candidate
Compound 42 () 490.25 Not reported Thiophene δ: 124–135; pyrrolidine δ: 45–55 Antiviral agent
  • Solubility : The 2-oxopyrrolidinyl group’s polarity may improve aqueous solubility compared to mepronil’s isopropoxy group.
  • Spectral Trends : Lactam carbonyls typically resonate at δ 165–175 ppm in $ ^{13}C $ NMR, distinguishing them from ester or ether substituents .

Biological Activity

Introduction

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, with the CAS number 922950-35-4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structure

The compound features a benzamide core substituted with a pyrrolidinone moiety. Its molecular formula is C18H18N2O2C_{18}H_{18}N_{2}O_{2}, and it exhibits structural characteristics that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidinone Ring : This can be achieved through reactions involving gamma-butyrolactone and ammonia or primary amines.
  • Coupling with Benzamide : The pyrrolidinone derivative is coupled with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of certain biological pathways, leading to various therapeutic effects.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : Its structural similarity to known analgesics suggests potential pain-relief applications.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be useful in drug development for diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against ion channels such as Kv1.3, which is implicated in autoimmune diseases .
  • Anticancer Activity : Research has indicated that related benzamide derivatives can inhibit cancer cell proliferation through mechanisms involving downregulation of key proteins like dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
  • Potential in Drug Design : The compound's structure allows it to serve as a pharmacophore in drug design, particularly in developing new therapies targeting specific biological pathways .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways
AnalgesicPotential pain-relief applications
Enzyme inhibitionInhibits Kv1.3 and other enzymes
AnticancerInhibits cancer cell proliferation

Q & A

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug discovery pipelines)?

  • Methodological Answer : Align with established frameworks like Lipinski’s Rule of Five for drug-likeness. Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to prioritize derivatives based on ADMET predictions. Publish negative data to refine community models and avoid redundant work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.